

LC-MS/MS method for N-Methoxyanhydrovobasinediol detection.

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Compound of Interest

Compound Name: *N-Methoxyanhydrovobasinediol*

Cat. No.: B12442164

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An Advanced LC-MS/MS Method for the Sensitive Detection of **N-Methoxyanhydrovobasinediol**

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole alkaloid primarily isolated from plant species of the Apocynaceae family, such as *Gelsemium elegans*.^[1] This compound is of significant interest in pharmacological research and drug development due to its potential therapeutic properties, including anti-inflammatory and anticancer activities. Accurate and sensitive quantification of **N-Methoxyanhydrovobasinediol** in various biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies.

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of **N-Methoxyanhydrovobasinediol**. The protocol provides a comprehensive guide covering sample preparation, chromatographic separation, and mass spectrometric detection, along with proposed method performance characteristics.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative performance data for the proposed LC-MS/MS method, demonstrating its suitability for the analysis of **N-Methoxyanhydrovobasinediol** in a biological matrix (e.g., human plasma).

Table 1: Linearity and Sensitivity

Parameter	Value
Linear Range	0.1 - 100 ng/mL
Correlation Coefficient (r^2)	≥ 0.998
Limit of Detection (LOD)	0.05 ng/mL
Limit of Quantification (LOQ)	0.1 ng/mL

Table 2: Accuracy and Precision

Quality Control Sample (ng/mL)	Accuracy (%)	Precision (RSD %)
LQC (0.3 ng/mL)	98.5	4.2
MQC (50 ng/mL)	101.2	2.8
HQC (80 ng/mL)	99.1	3.5

Table 3: Recovery

Analyte	Extraction Recovery (%)
N-Methoxyanhydrovobasinediol	92.7
Internal Standard (IS)	95.1

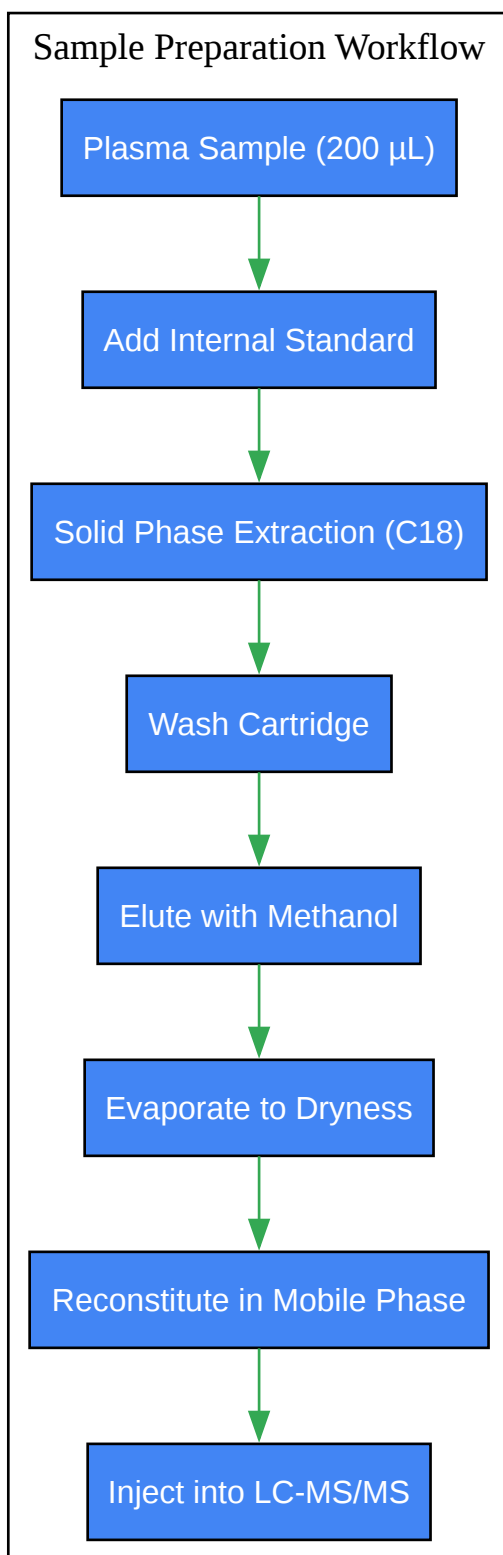
Experimental Protocols

1. Materials and Reagents

- **N-Methoxyanhydrovobasinediol** analytical standard (purity $\geq 98\%$)
- Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
- LC-MS grade acetonitrile, methanol, and water
- Formic acid ($\geq 99\%$)
- Human plasma (or other relevant biological matrix)
- Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Standard and Sample Preparation

- **Stock Solutions:** Prepare a 1 mg/mL stock solution of **N-Methoxyanhydrovobasinediol** and the IS in methanol.
- **Working Standards:** Serially dilute the stock solutions with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve and quality control (QC) samples.
- **Sample Preparation (Solid Phase Extraction):**
 - Pre-condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - To 200 μL of plasma sample, add 20 μL of the IS working solution.
 - Load the sample onto the SPE cartridge.
 - Wash the cartridge with 1 mL of 5% methanol in water.
 - Elute the analyte and IS with 1 mL of methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 μL of the mobile phase.



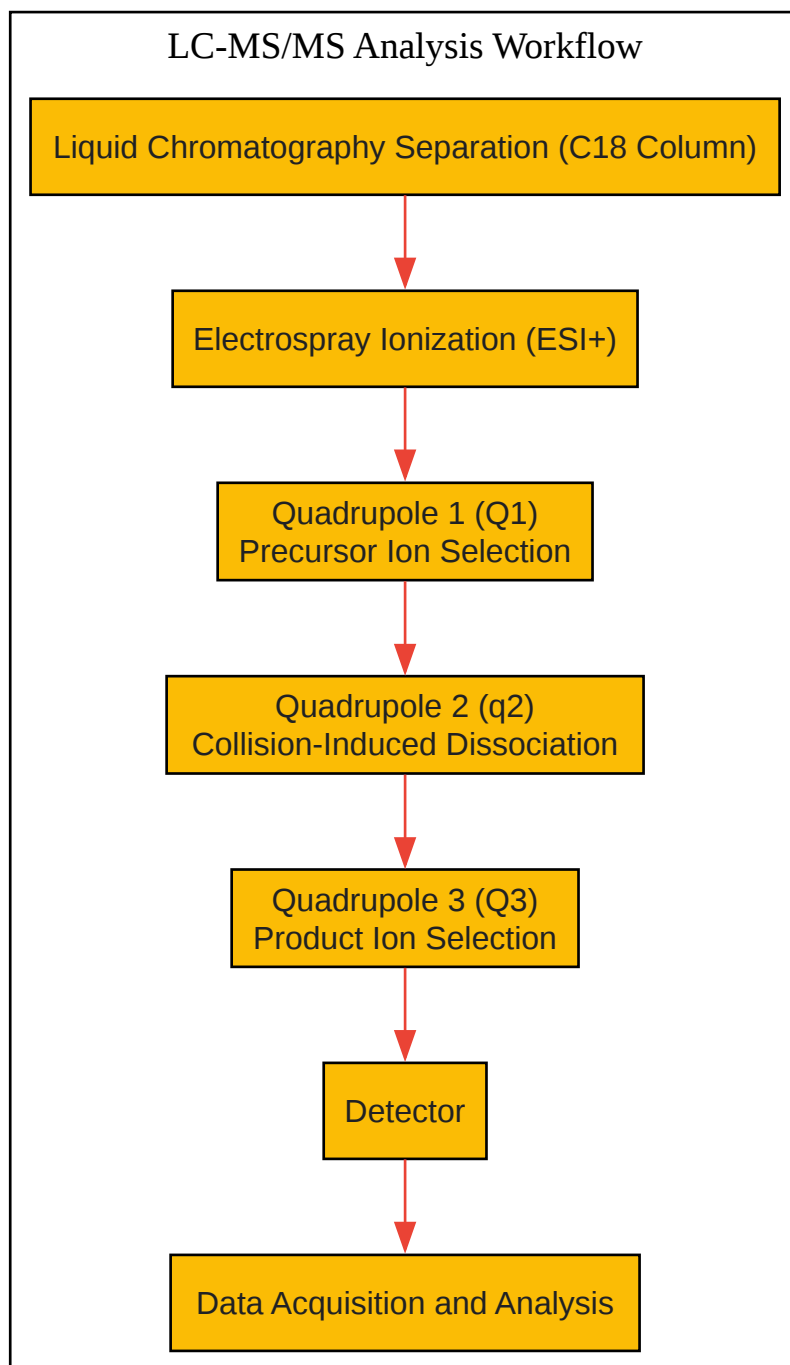
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Sample Preparation Workflow

3. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: 0.1% formic acid in acetonitrile
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μ L
 - Gradient:
 - 0-1.0 min: 10% B
 - 1.0-5.0 min: 10% to 90% B
 - 5.0-6.0 min: 90% B
 - 6.1-8.0 min: 10% B (re-equilibration)
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Capillary Voltage: 3.0 kV
 - MRM Transitions (Hypothetical):

- **N-Methoxyanhydrovobasinediol:** Precursor ion (Q1) m/z 339.2 \rightarrow Product ion (Q3) m/z (to be determined experimentally, e.g., 158.1)
- Internal Standard: (To be determined based on the specific IS used)



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References

- 1. N-Methoxyanhydrovobasinediol | 125180-42-9 | AFA18042 [biosynth.com]
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